Product packaging for Isothiazol-4-ylmethanol(Cat. No.:CAS No. 170283-02-0)

Isothiazol-4-ylmethanol

Cat. No.: B186559
CAS No.: 170283-02-0
M. Wt: 115.16 g/mol
InChI Key: OVRPVAZRSIBVJO-UHFFFAOYSA-N
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Description

Isothiazol-4-ylmethanol, also known as this compound, is a useful research compound. Its molecular formula is C4H5NOS and its molecular weight is 115.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NOS B186559 Isothiazol-4-ylmethanol CAS No. 170283-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-2-4-1-5-7-3-4/h1,3,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRPVAZRSIBVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621460
Record name (1,2-Thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170283-02-0
Record name (1,2-Thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Use As a Synthetic Building Block:the Compound Serves As a Versatile Intermediate in Organic Synthesis.cymitquimica.comthe Hydroxymethyl Group at the 4 Position is a Key Functional Group That Can Undergo a Variety of Chemical Transformations. Research on Analogous Compounds Demonstrates That This Alcohol Moiety Can Be Used For:

Esterification and Etherification: To link the isothiazole (B42339) core to other molecular fragments. For instance, (4,5-dichloroisothiazol-3-yl)methanol has been used in acylation reactions to produce esters. researchgate.net Similarly, it has been used in alkylation reactions to form ether linkages with other heterocycles like 4-pyrones. researchgate.netresearchgate.net

Oxidation: The methanol (B129727) group can be oxidized to the corresponding aldehyde or carboxylic acid, providing further synthetic pathways.

Conversion to Halides: The alcohol can be converted to a more reactive chloromethyl group, for example by using thionyl chloride, to facilitate subsequent nucleophilic substitution reactions. researchgate.netresearchgate.net

Development of Biologically Active Derivatives:a Major Thrust of the Research is the Synthesis of Novel Isothiazole Derivatives for Biological Evaluation. the Isothiazole Nucleus is a Known Pharmacophore, and Researchers Use Isothiazol 4 Ylmethanol As a Scaffold to Create Libraries of New Compounds. by Combining the Isothiazole Moiety with Other Biologically Active Structures, Scientists Explore Potential Synergistic Effects.researchgate.netstudies on Conjugates of Isothiazole Containing Comenic Acid Derivatives Have Shown That the Isothiazole Scaffold Can Be of High Significance for the Biological Activity of the Final Molecule.researchgate.net

De Novo Synthesis of the Isothiazole Ring System Bearing a Hydroxymethyl Group

The de novo synthesis of the isothiazole ring system already containing a hydroxymethyl group at the 4-position presents a direct and efficient route to the target molecule. This approach involves the cyclization of acyclic precursors that incorporate the necessary carbon, nitrogen, and sulfur atoms, along with the hydroxymethyl functionality.

One conceptual strategy involves the reaction of a β-keto alcohol derivative with a source of sulfur and nitrogen. For instance, a suitably protected 3-hydroxy-1,3-dicarbonyl compound could react with a reagent like ammonia (B1221849) and hydrogen sulfide (B99878) or their equivalents. The protection of the hydroxyl group is crucial to prevent side reactions during the cyclization process. Subsequent deprotection would then yield the desired isothiazol-4-ylmethanol.

Another potential pathway is the cycloaddition of a nitrile sulfide with an appropriate dienophile containing a hydroxymethyl group. researchgate.net While this method has been employed for the synthesis of isothiazole-4,5-dicarboxylate esters, its adaptation for the direct synthesis of this compound would require a dienophile with a masked or protected hydroxymethyl group. The development of such methodologies remains an area of active investigation.

Functional Group Interconversions for Direct Synthesis of this compound

A more common and versatile approach to this compound involves the functional group interconversion of pre-existing isothiazole derivatives. This typically entails the reduction of a carbonyl group at the 4-position, such as a carboxylic acid, ester, or aldehyde.

Reduction of Isothiazole Carboxylic Acid and Ester Precursors to the Alcohol

The reduction of isothiazole-4-carboxylic acids and their corresponding esters is a primary method for obtaining this compound. The choice of reducing agent is critical to achieve high yields and chemoselectivity, avoiding the reduction of the isothiazole ring itself.

Reduction of Carboxylic Acids: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the direct reduction of carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The mechanism involves the initial deprotonation of the carboxylic acid, followed by reduction of the resulting carboxylate salt. chemistrysteps.com Borane (BH₃) complexes, such as BH₃·THF, also serve as excellent reagents for this transformation, often offering higher chemoselectivity. chemistrysteps.comresearchgate.net

Reduction of Esters: Isothiazole-4-carboxylic acid esters can be reduced to the corresponding alcohol under various conditions. While LiAlH₄ is a powerful option, sodium borohydride (B1222165) (NaBH₄) is a milder and often more convenient reagent, particularly when used in combination with a Lewis acid or in a protic solvent. libretexts.orggoogle.com A patented method describes the reduction of 5-thiazole ethyl formate (B1220265) using a mixed system of potassium borohydride (KBH₄) or sodium borohydride with a metal salt like lithium chloride in an alcohol solvent, which is noted for its safety and suitability for industrial applications. google.com This approach could be applicable to isothiazole-4-carboxylates as well.

PrecursorReducing AgentSolventKey Considerations
Isothiazole-4-carboxylic acidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Requires anhydrous conditions; potent reducing agent. chemistrysteps.comlibretexts.org
Isothiazole-4-carboxylic acidBorane (BH₃·THF)Tetrahydrofuran (THF)Highly selective for carboxylic acids. chemistrysteps.comresearchgate.net
Isothiazole-4-carboxylate esterSodium Borohydride (NaBH₄)Methanol/EthanolMilder conditions; may require activation with a Lewis acid. libretexts.orggoogle.com
Isothiazole-4-carboxylate esterPotassium Borohydride (KBH₄)/LiClMethanolSafe and cost-effective for larger scale synthesis. google.com

Reduction of Isothiazole Aldehyde Intermediates to this compound

The reduction of isothiazole-4-carbaldehyde (B1600288) to this compound is another viable synthetic route. Aldehydes are generally more reactive towards reduction than carboxylic acids or esters, allowing for the use of milder reducing agents.

Sodium borohydride (NaBH₄) is a standard and effective reagent for this transformation, typically carried out in an alcoholic solvent like methanol or ethanol. The reaction is generally rapid and proceeds with high yield. For instance, the reduction of 2-methylbenzo[d]thiazole-4-carbaldehyde (B1407303) to the corresponding methanol derivative is readily achieved with NaBH₄ in methanol. This method is directly applicable to the synthesis of this compound from its aldehyde precursor.

Electrolytic reduction methods have also been developed as a green alternative for the reduction of aldehydes to primary alcohols. tandfonline.com This technique uses an undivided cell with copper electrodes and water as the medium, offering an environmentally friendly process with good yields. tandfonline.com However, the applicability of this method can be substrate-dependent, as demonstrated by its lack of success with certain aldehyde derivatives of imidazo[2,1-b]thiazole. tandfonline.com

PrecursorReducing Agent/MethodSolvent/MediumKey Features
Isothiazole-4-carbaldehydeSodium Borohydride (NaBH₄)Methanol/EthanolMild, high-yielding, and standard laboratory procedure.
Isothiazole-4-carbaldehydeElectrolytic ReductionWaterEnvironmentally friendly, good yields, but substrate limitations may exist. tandfonline.com

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral this compound analogues, where the carbon bearing the hydroxyl group is a stereocenter, is of significant interest for applications in medicinal chemistry and materials science. Achieving high stereoselectivity is a key challenge in this area.

One established approach involves the stereoselective addition of a nucleophile to a prochiral isothiazole-4-carboxaldehyde or a related ketone. The use of chiral reducing agents or catalysts can induce enantioselectivity in the formation of the alcohol. For example, chiral boron-based reagents or transition metal complexes with chiral ligands can facilitate the enantioselective reduction of a ketone precursor.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the isothiazole nucleus, directing the approach of a reducing agent to one face of the carbonyl group, thereby controlling the stereochemistry of the newly formed alcohol. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Furthermore, chemoenzymatic methods, which combine chemical synthesis with enzymatic resolution, offer a powerful tool for obtaining enantiomerically pure chiral alcohols. clockss.org This could involve the non-selective synthesis of a racemic isothiazole alcohol, followed by enantioselective acylation or deacylation catalyzed by an enzyme like a lipase, allowing for the separation of the two enantiomers. clockss.org The synthesis of chiral β-lactam acetaldehydes via the stereoselective addition of 2-trimethylsilylthiazole to aldehydes demonstrates a related concept of stereoselective C-C bond formation involving a thiazole (B1198619) ring, which could be adapted for isothiazole systems. orgsyn.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of isothiazole derivatives is a growing area of focus, aiming to reduce the environmental impact of chemical processes. bepls.comresearchgate.net These principles can be applied to the synthesis of this compound in several ways.

The use of greener solvents, such as water or bio-based solvents, is a key aspect. bepls.com For instance, the electrolytic reduction of aldehydes in water represents a significant step towards a more sustainable process. tandfonline.com Microwave-assisted synthesis can also contribute to greener methodologies by reducing reaction times and energy consumption. bepls.com

Catalysis plays a crucial role in green chemistry. The development of reusable catalysts for the reduction of isothiazole carbonyl compounds would be highly beneficial. bepls.comthieme-connect.com This could include heterogeneous catalysts or homogeneous catalysts that can be easily separated and recycled. Metal complexes of isothiazoles have been explored as catalysts for cross-coupling reactions in aqueous media, indicating the potential for developing isothiazole-based catalysts for other transformations. thieme-connect.comthieme-connect.com

Atom economy is another important consideration. De novo syntheses that build the isothiazole ring with the hydroxymethyl group in a single, high-yielding step would be more atom-economical than multi-step sequences involving protection and deprotection or functional group interconversions.

Mechanistic Organic Chemistry of Isothiazol 4 Ylmethanol and Its Chemical Transformations

Reactivity of the Isothiazole (B42339) Ring System in Isothiazol-4-ylmethanol

The isothiazole ring is an electron-deficient heteroaromatic system, which influences its susceptibility to different types of reactions. vulcanchem.com The presence of both sulfur and nitrogen atoms within the ring creates a unique electronic landscape that governs its reactivity.

Electrophilic Aromatic Substitution Reactions on the Isothiazole Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic compounds. In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. chemistrytalk.org The mechanism generally involves the attack of the aromatic ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For isothiazole derivatives, the ring is generally considered electron-deficient, making EAS reactions less facile compared to electron-rich aromatic systems like benzene. However, substitution can occur, and the position of substitution is directed by the heteroatoms and any existing substituents. In the analogous thiazole (B1198619) system, electrophilic substitution typically occurs at the C5 position due to the directing effect of the nitrogen atom. numberanalytics.compharmaguideline.com For isothiazoles, the reactivity towards electrophiles can be low, and in some cases, the ring system is inert towards reactions like halogenation, nitration, and sulfonation under standard conditions. udayton.edu However, the presence of activating groups can facilitate these reactions. For instance, bromination of 5-bromoisothiazole-4-carbonitrile proceeds via electrophilic aromatic substitution. vulcanchem.com

EAS Reaction Type Typical Reagents General Observations on Heterocycles
HalogenationN-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)Can occur on thiazole rings. numberanalytics.com
NitrationNitric acid, Sulfuric acidPossible on thiazole rings. numberanalytics.com
Friedel-Crafts AcylationLewis acid catalystCan be performed on thiazoles. numberanalytics.com

Nucleophilic Attack and Ring-Opening Pathways

The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack. vulcanchem.com Nucleophiles can attack the sulfur atom, leading to ring-opening reactions. thieme-connect.de This is a common pathway for isothiazoles and their derivatives. For example, isothiazolium salts are particularly sensitive to attack by amines and hydrazines, often resulting in ring-opened products. thieme-connect.de Primary amines can react with isothiazolium salts to yield 3-aminoalk-2-ene-1-thiones. thieme-connect.de

Another possibility is nucleophilic substitution, particularly if a good leaving group is present on the ring. For instance, a halogen at the C5 position can be displaced by nucleophiles like ammonia (B1221849) or amines. thieme-connect.de In some cases, nucleophilic attack can lead to rearrangement of the heterocyclic ring. For example, isothiazoles with an electron-withdrawing substituent can rearrange to pyrazoles upon treatment with hydrazine (B178648). sci-hub.se This process is proposed to start with a nucleophilic addition of hydrazine at the C5 position, followed by ring opening and intramolecular cyclization. sci-hub.se

Reductive methods can also lead to ring opening. Cathodic reduction of certain isothiazole derivatives in dimethylformamide results in the formation of thioamides. thieme-connect.de Similarly, reduction with hypophosphorous acid can cause the isothiazole ring in thieno[3,2-d]isothiazole derivatives to open, yielding stable thiophen-2-thiols. publish.csiro.au

Chemical Transformations Involving the Hydroxymethyl Moiety of this compound

The hydroxymethyl group (-CH₂OH) attached to the isothiazole ring is a primary alcohol and thus can undergo a variety of characteristic reactions, including esterification, etherification, oxidation, reduction, and conversion to form carbon-heteroatom bonds.

Esterification and Etherification Reactions for Derivative Synthesis

Esterification: this compound, being an alcohol, can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This reaction, known as esterification, is typically catalyzed by an acid. byjus.com For example, the esterification of ferrocene-1,1′-dicarboxylic acid with 4,5-dichloroisothiazol-3-yl-methanol has been reported to yield the corresponding ester. journal-vniispk.ru Similarly, esters of other heterocyclic alcohols have been synthesized by acylation with various acid chlorides. researchgate.netresearchgate.net The general mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. byjus.com

Etherification: The formation of ethers from this compound can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another method involves the use of trichloroacetimidates as alkylating agents, which can react with alcohols to form ethers under mild conditions. core.ac.uk

Reaction Type Reactant Product Typical Conditions
EsterificationCarboxylic AcidEsterAcid catalyst (e.g., H₂SO₄), heat. google.com
EsterificationAcid ChlorideEsterBase (e.g., triethylamine), room temperature. researchgate.net
EtherificationAlkyl HalideEtherBase (to form alkoxide), solvent.
EtherificationTrichloroacetimidateEtherBrønsted acid catalyst (e.g., camphorsulfonic acid). core.ac.uk

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde (isothiazole-4-carbaldehyde) or further to the carboxylic acid (isothiazole-4-carboxylic acid). The choice of oxidizing agent determines the product. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are often used to stop the oxidation at the aldehyde stage. google.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will typically oxidize the primary alcohol all the way to the carboxylic acid. The mechanism of oxidation with chromium(VI) reagents involves the formation of a chromate (B82759) ester followed by an E2-like elimination step. ambeed.com

Reduction: While the hydroxymethyl group is already in a reduced state, the term "reduction" in this context might refer to the deoxygenation of the alcohol to a methyl group. This is a more challenging transformation and typically requires multi-step procedures, such as conversion of the alcohol to a tosylate or halide followed by reductive cleavage with a reagent like lithium aluminum hydride.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-S) at the Hydroxymethyl Site

The hydroxymethyl group can be converted into other functional groups, enabling the formation of new carbon-heteroatom bonds.

Formation of C-N Bonds: The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nitrogen nucleophile (e.g., an amine or azide) in an SN2 reaction. mnstate.edu Alternatively, trichloroacetimidates derived from the alcohol can serve as electrophiles for alkylation of nitrogen nucleophiles like anilines and sulfonamides. core.ac.uk These reactions are crucial for synthesizing various amine derivatives.

Formation of C-S Bonds: Similar to C-N bond formation, the hydroxyl group can be converted to a leaving group and then displaced by a sulfur nucleophile, such as a thiol or thiolate anion, to form a thioether. Palladium-catalyzed reactions have also been developed for the formation of C-S bonds from carboxylic acids, which could be a potential route from the corresponding isothiazole-4-carboxylic acid. nsf.gov

Catalytic Reaction Mechanisms and Their Application to this compound Chemistry

The chemical reactivity of this compound is dictated by the interplay between the aromatic isothiazole ring and the primary alcohol functionality. Catalytic systems can be employed to selectively target either of these moieties, leading to a variety of chemical transformations.

Catalytic Oxidation of the Methanol (B129727) Group:

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde (Isothiazole-4-carbaldehyde) or carboxylic acid (Isothiazole-4-carboxylic acid) using various catalytic methods. These transformations are fundamental in synthetic organic chemistry, providing access to a wider range of functional groups.

Common catalytic oxidation systems applicable to alcohols include those based on transition metals like ruthenium, palladium, and copper, as well as metal-free approaches. For instance, palladium-supported catalysts have been shown to be effective for the oxidation of various alcohols. frontiersin.org The general mechanism for such oxidations often involves the formation of a metal-alkoxide intermediate followed by β-hydride elimination. The choice of oxidant and reaction conditions can influence the selectivity towards the aldehyde or the carboxylic acid.

Advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals, can also be employed for the degradation of organic molecules. nih.gov While often used for environmental remediation, the principles of catalytic oxidation in AOPs can be applied to synthetic transformations under controlled conditions.

Potential Catalytic Systems for the Oxidation of this compound:

Catalyst SystemOxidantPotential Product(s)Mechanistic Features
Pd/Al₂O₃O₂Isothiazole-4-carbaldehyde (B1600288), Isothiazole-4-carboxylic acidFormation of a palladium-alkoxide intermediate, followed by β-hydride elimination. frontiersin.org
Ru/CO₂ / AirIsothiazole-4-carbaldehyde, Isothiazole-4-carboxylic acidInvolves a ruthenium-oxo species that abstracts hydrogen from the alcohol.
TEMPO/NaOClNaOClIsothiazole-4-carbaldehydeA metal-free system where a nitroxyl (B88944) radical is the active oxidizing agent.
Fenton's Reagent (Fe²⁺/H₂O₂)H₂O₂Degradation productsGenerates highly reactive hydroxyl radicals that can lead to ring opening and complete mineralization under harsh conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

The isothiazole ring, being an electron-deficient heterocycle, can participate in various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, derivatization of the ring, for instance by halogenation, would likely be a prerequisite for many standard cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

The general catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the functionalized isothiazole.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the palladium(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the efficiency of these reactions, with bulky, electron-rich phosphines and N-heterocyclic carbenes often being employed to facilitate the catalytic cycle. rsc.org

Investigating Reaction Kinetics and Thermodynamics for this compound Transformations

The kinetics and thermodynamics of chemical transformations involving this compound are essential for understanding reaction feasibility, optimizing reaction conditions, and elucidating reaction mechanisms. While specific experimental data for this compound is scarce, computational methods like Density Functional Theory (DFT) can provide valuable insights into these parameters for related molecules.

Thermodynamic Considerations:

Thermodynamic parameters such as enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) determine the position of equilibrium for a given transformation. DFT calculations on related thiazole and isothiazole derivatives have been used to determine their thermodynamic properties. mdpi.comnih.gov For instance, the molar enthalpy of vaporization (ΔHvap) has been estimated for derivatives like 3-methyl-4-nitroisothiazole. researchgate.net

For the oxidation of the methanol group in this compound, the reactions are generally expected to be exothermic (negative ΔH) and lead to an increase in entropy (positive ΔS) if gaseous byproducts are formed, resulting in a spontaneous reaction (negative ΔG).

Kinetic Analysis:

Reaction kinetics is the study of reaction rates and the factors that influence them. The rate of a reaction is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

Kinetic studies on the formation of thiazoles have been conducted, revealing second-order rate constants and allowing for the determination of activation energies. orientjchem.org For transformations of this compound, the reaction kinetics would be influenced by several factors:

Nature of the Reactants and Catalysts: The electronic properties of the isothiazole ring and the specific catalytic system used will significantly impact the reaction rate.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of reactants, transition states, and products, thereby influencing the reaction kinetics.

Computational Insights into Reactivity:

DFT studies on isothiazole and its derivatives provide a theoretical framework for understanding their reactivity. researchgate.net The calculation of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can predict the most likely sites for electrophilic and nucleophilic attack. bohrium.comeurjchem.com For this compound, the isothiazole ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the oxygen atom of the methanol group is a nucleophilic center. The presence of the hydroxymethyl group at the 4-position will influence the electron distribution within the isothiazole ring, thereby modulating its reactivity compared to the unsubstituted parent heterocycle.

Hypothetical Kinetic and Thermodynamic Parameters for this compound Transformations (Based on Analogy):

Reaction TypeExpected ΔGExpected Activation Energy (Ea)Influencing Factors
Catalytic Oxidation to AldehydeNegative (Favorable)ModerateCatalyst efficiency, oxidant strength, temperature.
Catalytic Oxidation to Carboxylic AcidMore Negative (Highly Favorable)Moderate to HighRequires stronger oxidizing conditions than aldehyde formation.
Palladium-Catalyzed Cross-Coupling (of a halogenated derivative)Negative (Favorable)ModerateLigand choice, nature of coupling partner, temperature.
Esterification of the AlcoholNear Zero (Reversible)Low to ModerateAcid/base catalysis, removal of water.

It is important to note that these are expected trends based on general principles and data from related compounds. Experimental studies are necessary to determine the precise kinetic and thermodynamic parameters for the chemical transformations of this compound.

Exploration of Derivatives and Chemical Space Around the Isothiazol 4 Ylmethanol Scaffold

Synthesis and Characterization of Novel Isothiazol-4-ylmethanol Derivatives

The generation of novel derivatives from this compound primarily involves reactions of the hydroxymethyl group. The parent compound, (isothiazol-4-yl)methanol, can be synthesized through the reduction of an isothiazole-4-carboxylic acid or its corresponding ester core.ac.ukacs.org. Once obtained, the alcohol functionality is a key handle for creating a diverse array of new molecules, particularly through esterification.

Esterification can be accomplished via several standard methods, including the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis masterorganicchemistry.com. Alternatively, coupling reagents can be employed for faster and milder reactions nih.gov. The synthesis of ester derivatives introduces a wide range of functional groups, allowing for the systematic modification of the molecule's physicochemical properties.

A typical synthesis involves the reaction of this compound with various acyl chlorides or carboxylic acids. The resulting esters are then purified and characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structures eurjchem.comresearchgate.net.

Derivative ClassR-Group (from R-COOH)Synthetic MethodReference
Acetate Ester-CH₃Fischer Esterification masterorganicchemistry.com
Benzoate Ester-C₆H₅Coupling Reagent nih.gov
Pivalate Ester-C(CH₃)₃Acyl Halide eurjchem.com
Acrylate Ester-CH=CH₂Fischer Esterification masterorganicchemistry.com

This table represents potential derivatives synthesized from this compound based on common esterification methods.

Design and Preparation of Isothiazole-4-carboxamidine Derivatives from this compound Intermediates

Isothiazole-4-carboxamidines are a class of compounds that have been identified as potential kinase inhibitors researchgate.net. The synthesis of these derivatives from this compound is a multi-step process that leverages the transformation of the C4-substituent. A plausible synthetic route involves the initial oxidation of the methanol (B129727) group to a more versatile functional group, such as a nitrile.

The pathway would proceed as follows:

Oxidation: this compound is first oxidized to isothiazole-4-carbaldehyde (B1600288). Further oxidation yields isothiazole-4-carboxylic acid, which can then be converted to an amide mdpi.com.

Nitrile Formation: A more direct route to the key intermediate involves converting the aldehyde to an oxime, followed by dehydration to yield isothiazole-4-carbonitrile (B1581028). The synthesis of various isothiazole-4-carbonitriles is a well-established field sci-hub.seucy.ac.cy.

Amidine Synthesis: The isothiazole-4-carbonitrile intermediate can be converted to the final isothiazole-4-carboxamidine derivative. This is commonly achieved through the Pinner reaction or by reacting the nitrile with sources of ammonia (B1221849) or amines.

This strategic conversion allows for the introduction of the basic amidine group, which can be crucial for interaction with biological targets.

IntermediateTransformation StepReagentsReference
This compoundOxidation to AldehydePCC, DMP-
Isothiazole-4-carbaldehydeConversion to NitrileNH₂OH, then heat eurjchem.com
Isothiazole-4-carbonitrileConversion to Carboxamidine1. HCl/EtOH 2. NH₃ researchgate.net

This table outlines a proposed synthetic pathway for converting this compound to its carboxamidine derivative.

Development of Conjugates and Hybrid Molecules Incorporating this compound Units

The hydroxymethyl group of this compound is an ideal anchor point for creating conjugates and hybrid molecules. This strategy involves linking the scaffold to other pharmacophores or functional molecules to create new chemical entities with combined or enhanced properties. Two primary linkages are esters and ethers.

Ester Linkages: As discussed previously, esterification is a straightforward method to conjugate carboxylic acid-containing molecules to the scaffold numberanalytics.commonash.edu.

Ether Linkages: Ether bonds provide a more stable linkage than esters. The Mitsunobu reaction is a powerful method for forming such bonds, reacting the alcohol with a phenolic compound in the presence of a phosphine (B1218219) and an azodicarboxylate like DIAD (diisopropyl azodicarboxylate) acs.org. Another approach involves converting the alcohol to a leaving group (e.g., a halide like isothiazol-4-yl)methyl chloride) and subsequently reacting it with an alcohol or phenol (B47542) in a Williamson ether synthesis researchgate.net. This allows the isothiazole (B42339) moiety to be coupled with a wide variety of other molecular systems, including natural products and other heterocyclic scaffolds researchgate.netmdpi.com.

Conjugate TypeLinked Molecule ExampleLinkage TypeSynthetic MethodReference
Comenic Acid ConjugateComenic AcidEtherWilliamson Ether Synthesis researchgate.net
Triazole HybridSubstituted TriazoleEtherMitsunobu Reaction acs.orgmdpi.com
Phenothiazine HybridPhenothiazine derivativeEsterFischer Esterification eurjchem.com

This table provides examples of potential hybrid molecules synthesized from this compound.

Functionalization Strategies for Diversifying the this compound Scaffold

To fully explore the chemical space around this compound, functionalization of the isothiazole ring itself is essential. This allows for the introduction of diverse substituents at the C3 and C5 positions, profoundly altering the molecule's steric and electronic properties. Key strategies include regioselective lithiation and metal-catalyzed cross-coupling reactions.

Regioselective Lithiation: The isothiazole ring can be selectively deprotonated at the C5 position using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting 5-lithioisothiazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides) to install new functional groups exclusively at this position sci-hub.seacs.orgresearchgate.net. This method provides a reliable way to build complexity on the scaffold while leaving the C3 and C4 positions untouched.

C-H Activation and Cross-Coupling: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium- or rhodium-catalyzed reactions can be used to introduce aryl, heteroaryl, or alkenyl groups at the C5 position of the isothiazole ring through cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions mdpi.comrsc.org. These reactions typically require a pre-functionalized isothiazole (e.g., a halo-isothiazole), which can be prepared through the lithiation route or other methods sci-hub.se. These advanced techniques open up vast possibilities for creating highly decorated isothiazole structures.

PositionStrategyReaction TypeIntroduced GroupsReference
C5Regioselective LithiationElectrophilic QuenchAlkyl, Silyl, Carbonyl acs.orgresearchgate.net
C5C-H FunctionalizationSuzuki CouplingAryl, Heteroaryl sci-hub.se
C5C-H FunctionalizationHeck CouplingAlkenyl mdpi.com
C3/C5Cross-CouplingSuzuki, NegishiBiaryl systems sci-hub.se

This table summarizes key strategies for diversifying the isothiazole ring of the this compound scaffold.

Structure-Based Chemical Library Design Centered on this compound

The isothiazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with various biological targets, particularly protein kinases researchgate.netiist.ac.in. This compound is an excellent starting point for the rational design of focused chemical libraries aimed at specific targets. Structure-based library design combines computational methods with synthetic chemistry to efficiently generate novel, potent, and selective compounds rsc.orgsemanticscholar.orgumich.edu.

The design process follows a clear workflow:

Target Identification and Analysis: A biological target (e.g., a specific kinase) is selected. Its three-dimensional structure, obtained from X-ray crystallography or homology modeling, is analyzed to identify key features of the ATP-binding site or allosteric pockets.

Scaffold Docking and Vector Selection: The this compound scaffold is computationally docked into the target's binding site. This analysis reveals optimal "vectors" for growth, i.e., positions on the scaffold where substituents would likely form favorable interactions (hydrogen bonds, hydrophobic contacts, etc.). These vectors correspond to the diversification points (the -OH group, C3, and C5).

Virtual Library Generation and Screening: A virtual library is created by selecting commercially available or readily synthesizable building blocks (e.g., carboxylic acids for esterification, boronic acids for Suzuki coupling) that can be attached at the selected vectors. These virtual compounds are then docked and scored to prioritize the most promising candidates for synthesis.

Focused Library Synthesis: The top-scoring virtual hits are synthesized using combinatorial or parallel synthesis techniques. The functionalization strategies outlined in the previous sections (esterification, lithiation, cross-coupling) are employed to build the library.

This approach ensures that synthetic efforts are focused on compounds with a higher probability of being active, accelerating the discovery of lead molecules researchgate.net.

Scaffold Position (Point of Diversity)Chemical TransformationBuilding Block ExamplesPotential InteractionReference
C4-CH₂O-R¹ Esterification / EtherificationCarboxylic acids, PhenolsH-bond acceptor, hydrophobic acs.orgnih.gov
C5- Lithiation / Suzuki CouplingElectrophiles, Boronic acidsFills hydrophobic pocket, H-bond acs.orgmdpi.com
C3- Cross-CouplingBoronic acids, StannanesHinge-binding interactions sci-hub.se

This table illustrates a conceptual framework for designing a chemical library based on the this compound scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Isothiazol 4 Ylmethanol and Its Derivatives

Elucidating the Influence of Substituent Variations on Biological Activities

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how specific structural modifications to a parent compound, such as Isothiazol-4-ylmethanol, impact its biological efficacy. Studies on various isothiazole (B42339) derivatives have consistently shown that the nature, position, and number of substituents are critical determinants of their biological activity. mdpi.comresearchgate.net

Research into pyrazolyl–thiazole (B1198619) derivatives has demonstrated that the presence of electron-withdrawing groups, such as nitro (NO₂) and halogens (Cl, Br, F), significantly enhances antimicrobial activity. rsc.org This is attributed to the increased electrophilicity of the molecule, which likely facilitates stronger interactions with microbial targets like enzyme active sites. rsc.org Conversely, the introduction of electron-donating groups, like a methyl (CH₃) group, has been shown to boost antioxidant capabilities by stabilizing the radical form of the compound. rsc.org

In the context of antiparasitic agents, SAR analysis indicated that the presence of methoxy (B1213986) (-OCH₃) and bromo (-Br) groups enhanced activity against T. cruzi. mdpi.com Similarly, for anti-Alzheimer's activity, the structure-activity relationship is heavily dependent on the electronic effects of substituents on the phenyl rings. mdpi.com For anticancer agents, SAR studies of methoxylbenzoyl-aryl-thiazole analogues revealed that replacing the thiazole ring with other heterocyclic rings like pyridine, furan, or thiophene (B33073) could maintain or, in some cases, improve potency against cancer cell lines. acs.org

The following table summarizes key findings on how different substituents influence the biological activities of thiazole derivatives.

Substituent Type Example Group(s) Observed Biological Effect Target Activity Reference(s)
Electron-WithdrawingNitro (NO₂), Halogens (Cl, Br, F)Enhanced ActivityAntimicrobial rsc.org
Electron-WithdrawingHalogen SubstitutionsEnhanced ActivityAntitubercular, Antibacterial bohrium.comnih.gov
Electron-DonatingMethyl (CH₃)Enhanced ActivityAntioxidant rsc.org
Electron-DonatingMethoxy (-OCH₃)Enhanced ActivityAntiparasitic mdpi.com
HalogenBromo (-Br)Enhanced ActivityAntiparasitic mdpi.com
Polar SubstituentsAlkyl SulfonylMaintained Activity, Reduced ToxicityAnti-inflammatory nih.gov
Coumarin Moiety-Enhanced ActivityAntiproliferative (Anticancer) frontiersin.org

Interactive Data Table: Influence of Substituents on Biological Activity Users can filter by activity or substituent type to explore the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that plays a pivotal role in modern drug design. nih.govmdpi.com It establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By using statistical models and molecular descriptors, QSAR enables the prediction of activity and potential toxicity for newly designed, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govmdpi.com

Several QSAR studies have been conducted on isothiazole derivatives to predict their efficacy against various biological targets. For instance, a QSAR investigation was performed on thirty-eight isothiazole derivatives to identify novel inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. nih.govmdpi.com This study utilized statistical techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to develop predictive models. nih.govresearchgate.net The resulting models demonstrated reliability in forecasting the activity of new inhibitors, which was subsequently confirmed by molecular docking simulations. nih.gov

Another study focused on developing 2D-QSAR models for 59 thiazole derivatives as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in inflammation. laccei.org The generated model showed a good correlation coefficient, indicating its potential to guide the design of new anti-inflammatory drugs. laccei.org Similarly, QSAR models for thiazole derivatives have been developed for antioxidant activity, where electrostatic and steric effects, along with hydrophobicity, were found to be significant contributors. ijpsr.com These predictive models are validated using various internal and external statistical metrics to ensure their robustness. imist.ma

The table below presents statistical data from various QSAR studies on thiazole derivatives.

Target Model Type No. of Compounds Q²cv R²test Reference(s)
HCV Polymerase NS5BMLR380.760.630.78 imist.ma
HCV Polymerase NS5BANN380.980.990.98 imist.ma
5-Lipoxygenase (5-LOX)2D-QSAR (MLR)590.626-0.621 laccei.org
α-GlucosidaseQSAR (MLR)450.9060.8610.826 ufv.br
Cryptococcus neoformans4D-QSAR---0.831 tandfonline.com

Interactive Data Table: QSAR Model Statistics for Thiazole Derivatives Users can sort by model type or target to compare predictive power.

Conformational Analysis and its Impact on Molecular Interactions and Biological Function

The three-dimensional shape, or conformation, of a molecule is critical for its biological function, as it dictates how the molecule binds to its target, such as a protein or enzyme. nih.gov Conformational analysis of isothiazole derivatives helps to understand these interactions at a molecular level. The sulfur atom within the thiazole ring can participate in unique non-bonding interactions that help control the molecular conformation, which can enhance binding affinity and selectivity. nih.gov

Studies on thiazole-containing amino acids have shown they tend to adopt a specific semi-extended conformation, which is stabilized by an intramolecular hydrogen bond. nih.gov This conformational preference is a key factor in their biological behavior. Similarly, for other heterocyclic systems, it has been found that stereoelectronic effects are crucial in dictating the molecular conformation and, consequently, the biological function. nih.gov

In a study of 4-isoxazolyl-1,4-dihydropyridines, a related heterocyclic system, X-ray crystallography showed that the molecules adopted a specific (O-exo) conformation in the solid state. nih.gov However, computational modeling and variable-temperature NMR studies confirmed that rotation around the bond connecting the two heterocyclic rings is possible under physiological conditions, suggesting that conformational flexibility is an important aspect of their interaction with biological targets. nih.gov The ability of a ligand to change its conformation to improve its fit within a protein's binding site is a crucial element in drug design. nih.gov

Electronic and Steric Effects of Substituents on Reactivity and Biological Profile

The reactivity and biological profile of isothiazole derivatives are heavily influenced by the electronic and steric properties of their substituents. rsc.org Electronic effects refer to the electron-donating or electron-withdrawing nature of a group, while steric effects relate to its size and shape.

Theoretical studies on thiazole derivatives have shown that electron-donating substituents increase the electron density on the ring's nitrogen atom, enhancing its reactivity toward electrophiles. researchgate.net This increased reactivity can translate to a stronger biological effect if the mechanism of action involves such an interaction. Conversely, electron-withdrawing groups decrease the electron density, which can also modulate activity, for instance, by increasing the molecule's stability or altering its binding mode. bohrium.comnih.gov For example, halogen substitutions, which are electron-withdrawing, have been shown to enhance the biological activity of certain benzimidazo-thiazole derivatives. bohrium.comnih.gov

Steric hindrance, where a bulky substituent physically blocks a reaction site, also plays a crucial role. mdpi.com The size and position of substituents can affect how well a molecule fits into the binding pocket of a target enzyme or receptor. rsc.org In some cases, larger groups can lead to better fitting in hydrophobic pockets, enhancing binding interactions and, therefore, biological efficacy. rsc.org However, an overly bulky group can also create steric clashes, preventing the molecule from binding effectively and thus reducing its activity. mdpi.comacs.org The interplay between these electronic and steric factors is complex and is a key consideration in the rational design of new, more potent derivatives. acs.org

Exploring Physicochemical Determinants for Optimized Biological Action

Lipophilicity, often measured as the partition coefficient (LogP), describes a compound's ability to dissolve in fats and cross biological membranes. mdpi.commdpi.com The thiazole ring itself can influence the physicochemical and pharmacokinetic properties of a drug molecule. globalresearchonline.net Optimizing lipophilicity is a balancing act; a compound must be lipophilic enough to pass through cell membranes but also have sufficient aqueous solubility to be transported in the bloodstream. For instance, N-benzylation of certain thiazole derivatives was found to positively influence biological activity, likely due to increased lipophilicity and improved interaction with the target. mdpi.com

Other key properties include the topological polar surface area (TPSA), which correlates with drug transport characteristics, and molecular weight (MW). mdpi.comnih.gov Computational tools are often used to predict these properties in the early stages of drug development. For example, a "bioavailability radar" can be used to visualize a compound's properties in relation to the optimal range for oral bioavailability, including lipophilicity (XLOGP3), size (MW), polarity (TPSA), solubility, and flexibility (number of rotatable bonds). nih.gov Isothiazolinones, a class of isothiazole derivatives, are noted to have limited water solubility, which can constrain their formulation and use. tandfonline.com By carefully modifying the structure of this compound, researchers can tune these physicochemical determinants to achieve an optimized biological profile.

The following table shows key physicochemical parameters and their optimal ranges for drug-likeness.

Physicochemical Property Parameter Optimal Range for Oral Bioavailability Significance Reference(s)
LipophilicityXLOGP3-0.7 to +5.0Membrane permeability, absorption nih.gov
SizeMolecular Weight (MW)150 to 500 g/mol Diffusion, transport nih.gov
PolarityTopological Polar Surface Area (TPSA)20 to 130 ŲDrug transport, cell permeability nih.gov
Solubilitylog SNot higher than 6Dissolution, absorption nih.gov
SaturationFraction of sp³ carbonsNot less than 0.25Defines complexity and non-flatness nih.gov
FlexibilityRotatable BondsNo more than 9Conformational flexibility, binding entropy nih.gov

Interactive Data Table: Optimal Physicochemical Properties Users can hover over parameters to see their significance in drug design.

Biological Activities and Mechanistic Investigations of Isothiazol 4 Ylmethanol and Its Research Relevant Derivatives

Antimicrobial Activity and Underlying Molecular Mechanisms

Isothiazole (B42339) derivatives have demonstrated considerable efficacy against a range of microbial pathogens. Their mode of action is often multifaceted, targeting fundamental cellular processes necessary for microbial survival and proliferation.

A primary mechanism of the antimicrobial action of isothiazole derivatives involves the inhibition of essential bacterial enzymes. Isothiazolones, a class of isothiazole derivatives, are known to oxidize accessible thiols in microbial proteins, leading to the disruption of their function and ultimately, cell death. This reactivity with thiol groups makes enzymes containing cysteine residues particularly susceptible.

Furthermore, specific isothiazole derivatives have been identified as potent inhibitors of DNA gyrase and topoisomerase IV. nih.govacs.org These type II topoisomerase enzymes are critical for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. nih.govacs.org For instance, certain benzothiazole (B30560) derivatives have shown potent inhibitory activity against the ATPase activity of E. coli DNA gyrase and topoisomerase IV. nih.gov The inhibition of these enzymes prevents the necessary topological changes in DNA, leading to the cessation of DNA synthesis and bacterial death. acs.org

Research has also highlighted the potential of thiazole (B1198619) derivatives to inhibit other key enzymes. For example, some derivatives have been investigated as inhibitors of bacterial tyrosine-tRNA synthetases (TyrRS), which are essential for protein synthesis. researchgate.netnih.gov

Table 1: Inhibition of Essential Microbial Enzymes by Isothiazole and Thiazole Derivatives
Derivative ClassTarget Enzyme(s)Mechanism of InhibitionReference(s)
IsothiazolonesVarious enzymes with accessible thiolsOxidation of protein thiols researchgate.net
Benzothiazole DerivativesDNA Gyrase, Topoisomerase IVATPase inhibition nih.govbohrium.com
Thiazole DerivativesTyrosine-tRNA Synthetase (TyrRS)Competitive inhibition researchgate.netnih.gov
Benzofuran/Benzo[d]isothiazole HybridsMycobacterium tuberculosis DNA GyrBATPase inhibition nih.gov
Thiazole-based DerivativesE. coli DNA GyraseInhibition of supercoiling activity frontiersin.org

The antimicrobial effects of isothiazoles extend to the disruption of crucial metabolic pathways. researchgate.net By inhibiting key enzymes, these compounds can interfere with cellular respiration and energy generation, leading to a bacteriostatic or bactericidal effect. researchgate.net

A significant area of research is the activity of isothiazole and thiazole derivatives against microbial biofilms. Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which confers increased resistance to antimicrobial agents. researchgate.net Several studies have demonstrated the ability of isothiazole derivatives to inhibit biofilm formation and disrupt established biofilms. researchgate.netnih.govrsc.org For example, certain isatin-decorated thiazole derivatives have been shown to exhibit strong biofilm distortion effects at sub-inhibitory concentrations. researchgate.netnih.gov Similarly, other thiazole derivatives have demonstrated significant inhibition of Candida albicans biofilm formation by suppressing hyphal formation, a critical step in biofilm development. rsc.org The mechanism of anti-biofilm activity is thought to involve interference with cell adhesion, communication (quorum sensing), and the production of the extracellular polymeric substance (EPS).

The emergence of microbial resistance is a significant challenge in antimicrobial therapy. tandfonline.com Bacteria can develop resistance to isothiazole-based compounds through various mechanisms, including enzymatic degradation of the drug, modification of the drug target, and increased efflux of the compound from the cell. rsc.org Efflux pumps, in particular, can confer cross-resistance to a wide range of antibiotics. rsc.org

To counter these resistance mechanisms, researchers are exploring several strategies. One approach is the development of combination therapies, where isothiazole derivatives are used in conjunction with other antimicrobial agents to create a synergistic effect. Another strategy involves the design of hybrid molecules that can evade resistance mechanisms. For instance, conjugating isothiazole-based inhibitors with siderophore mimics aims to enhance their uptake into Gram-negative bacteria. rsc.org Furthermore, developing inhibitors that target multiple cellular processes simultaneously may reduce the likelihood of resistance development. nih.gov

Disruption of Microbial Metabolic Pathways and Biofilm Formation

Anticancer and Antitumor Research Applications

Isothiazole and its derivatives have emerged as a promising scaffold in the design of novel anticancer agents. rsc.orgresearchgate.net Their therapeutic potential stems from their ability to selectively target pathways and enzymes that are dysregulated in cancer cells.

A key mechanism of action for many isothiazole-based anticancer compounds is the inhibition of protein kinases. Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. google.com The mitogen-activated protein kinase (MAPK) pathway is frequently hyperactivated in various cancers, making its components attractive therapeutic targets.

Several isothiazole derivatives have been identified as potent and selective allosteric inhibitors of MEK1 and MEK2, dual-specificity kinases within the MAPK pathway. researchgate.netnih.govmdpi.commedchemexpress.com By binding to an allosteric site, these inhibitors lock the enzyme in an inactive conformation, preventing its phosphorylation and activation of downstream targets.

In addition to MEK kinases, isothiazole derivatives have been investigated as inhibitors of other kinases involved in cancer progression, such as checkpoint kinases (Chk1 and Chk2) and tropomyosin receptor kinase A (TrkA). mdpi.com Furthermore, as in their antimicrobial applications, isothiazole derivatives that inhibit DNA gyrase and topoisomerase IV are also being explored for their anticancer potential, as these enzymes are also essential for the replication of rapidly dividing cancer cells. nih.gov

Table 2: Kinase and Topoisomerase Inhibition by Isothiazole Derivatives in Anticancer Research
Derivative ClassTarget Enzyme(s)EffectReference(s)
Isothiazole-4-carboxamidinesMEK1, MEK2Allosteric inhibition researchgate.netnih.gov
3-Aryl-4-carboxamido-isothiazol-3-yl-carbamidesTyrosine KinasesInhibition of antineoplastic activity mdpi.com
Pyridin-5-(4H)-ones, 3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]Not specifiedAntimitotic activity rsc.org
Benzo[d]isothiazole DerivativesMycobacterium tuberculosis DNA GyrBInhibition nih.gov
Thiazole-based DerivativesEGFR, VEGFR-2Dual inhibition, antiproliferative activity frontiersin.org

Isothiazole derivatives can exert their anticancer effects by directly influencing cell cycle progression and inducing apoptosis (programmed cell death). nih.govplos.org Many of these compounds have been shown to arrest the cell cycle at different phases, such as the G1 or S phase, thereby preventing cancer cell proliferation. mdpi.comnih.gov

The induction of apoptosis is a hallmark of many effective anticancer drugs. Isothiazole derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. plos.orgmdpi.com Mechanistic studies have revealed that these compounds can modulate the expression of key apoptotic proteins. For instance, some derivatives increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2. plos.orgnih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis. plos.org

Furthermore, some thiazole derivatives have been found to induce apoptosis by upregulating tumor suppressor genes and downregulating the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival. researchgate.net The ability of these compounds to induce histone hypoacetylation is another mechanism that can lead to apoptosis in cancer cells. ksbu.edu.tr

Angiogenesis Inhibition and Anti-Metastatic Research

The formation of new blood vessels, a process known as angiogenesis, is fundamental for tumor growth and the dissemination of cancer cells, leading to metastasis. A key mediator in this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which has become a significant target in the development of novel anticancer therapies. bohrium.comnih.govfrontiersin.orgresearchgate.net Research into heterocyclic compounds has brought attention to isothiazole and its derivatives as potential inhibitors of angiogenesis.

A notable isothiazole derivative, CP-547,632, has been identified as a potent inhibitor of both VEGFR-2 and basic fibroblast growth factor (FGF) kinases. bepls.com This dual inhibitory action is significant because both pathways are integral to angiogenesis, tumor progression, and the formation of metastases. bepls.com In parallel research, various thiazole and benzothiazole derivatives have been designed and synthesized as inhibitors of VEGFR-2 tyrosine kinase. bohrium.commdpi.com These compounds have demonstrated promising results in their ability to inhibit the proliferation of several cancer cell lines, including HeLa, HT29, A549, and MDA-MB-435, as well as human umbilical vein endothelial cells (HUVEC), which are crucial in the formation of blood vessels. bohrium.com While these are not all direct derivatives of isothiazol-4-ylmethanol, these studies highlight the therapeutic potential of the broader isothiazole and related thiazole molecular frameworks in the field of anti-angiogenic research.

In the context of anti-metastatic research, which is intrinsically linked to the inhibition of angiogenesis, a series of thiazole derivatives have been engineered that exhibit potent efficacy against the migration and invasion of metastatic cancer cells. researchgate.netnih.govacs.orgnih.gov Among these, the compound designated as 5k has been shown to be particularly effective, with an IC50 value of 176 nM in dose-dependent transwell migration assays using MDA-MB-231 breast cancer cells. nih.govacs.orgnih.gov At a concentration of 10 μM, this compound also impeded approximately 80% of migration in HeLa and A549 cells and 60% of the invasion by MDA-MB-231 cells. nih.govacs.orgnih.gov Mechanistic investigations suggest that this anti-migratory activity may be a consequence of the impairment of actin structures within the cellular protrusions that are essential for cell motility. researchgate.netacs.orgnih.gov

Table 1: Angiogenesis and Anti-Metastatic Activity of Isothiazole and Thiazole Derivatives

Anti-inflammatory and Analgesic Properties in Experimental Models

Isothiazole derivatives have been systematically investigated for their potential utility as both anti-inflammatory and analgesic agents. bepls.commedwinpublishers.com In one study, a novel series of benzo[d]isothiazole derivatives, designated 3a-3n, were synthesized and evaluated for their anti-inflammatory and analgesic activities in Swiss albino rats. bepls.com The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model, while analgesic properties were determined via the acetic acid-induced writhing model. bepls.com

Several of the synthesized compounds demonstrated significant anti-inflammatory and analgesic effects. Specifically, compounds 3d, 3n, and 3h displayed notable anti-inflammatory activity, with inhibition percentages of 61.83%, 60.96%, and 59.65%, respectively. bepls.com In the assessments for analgesia, compounds 3n, 3l, and 3h were identified as the most active, showing 61.88%, 60.89%, and 59.78% activity, respectively, in the writhing test. bepls.com Complementary molecular docking studies have suggested that the mechanism of action for these compounds may involve the inhibition of the COX-2 enzyme. bepls.com

The broader class of thiazole derivatives has also been the subject of extensive research for anti-inflammatory properties, frequently targeting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of the arachidonic acid cascade. tandfonline.comfrontiersin.orgresearchgate.netmdpi.com For example, certain derivatives of 4-benzyl-1,3-thiazole and 5,6-diarylimidazo[2,1-b]thiazole have been identified as potent and selective inhibitors of COX-2. tandfonline.commdpi.com Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the LPS-induced production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in RAW264.7 cells. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Benzo[d]isothiazole Derivatives

Antiviral Activities and Mechanisms of Viral Replication Inhibition

The isothiazole scaffold is a key structural feature in compounds that exhibit significant antiviral properties. medwinpublishers.com A series of 3,4,5-trisubstituted isothiazoles has been evaluated for activity against the Human Immunodeficiency Virus (HIV). researchgate.net Within this series, 3-mercapto-5-phenyl-4-isothiazolecarbonitrile was found to inhibit the replication of both HIV-1 (IIIB) and HIV-2 (ROD) strains, with EC50 values of 7.8 and 9.7 µg/ml, respectively. researchgate.net

Further structure-activity relationship studies focusing on 4-cyano-5-phenylisothiazoles have revealed that other derivatives, such as 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl)disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate, are also effective against both HIV-1 and HIV-2. researchgate.net Additionally, an isothiazole derivative known as denotivir (B613819) is recognized as an antiviral drug with anti-inflammatory properties and is used in the management of herpes virus infections. medwinpublishers.com Although the precise mechanisms of viral replication inhibition are not fully understood for all these compounds, the existing research underscores the potential of the isothiazole nucleus in the discovery of new antiviral therapeutics.

Investigations into the broader thiazole class of compounds have identified derivatives that are effective against a variety of viruses. For example, novel thiazole derivatives have been identified as inhibitors of flaviviral proteases, demonstrating efficacy against both Dengue and Japanese encephalitis viruses by impeding viral RNA synthesis and replication. nih.govasm.org Other thiazole and benzothiazole derivatives have shown activity against a range of viruses, including Orthopoxviruses, herpes simplex virus type 1 (HSV-1), and coxsackievirus B4, through various mechanisms such as the inhibition of viral reproduction and the inhibition of the USP7 enzyme. rsc.orgacs.org

Table 3: Antiviral Activity of Isothiazole Derivatives

Receptor Binding and Receptor Antagonism Studies

Isothiazole derivatives have been investigated for their capacity to bind to and antagonize a variety of receptors, indicating their potential for treating a range of medical conditions. A significant example of this is the research into thiazole derivatives as adenosine (B11128) receptor antagonists. nih.govacs.orgresearchgate.net One such compound, K18, which incorporates a 3-(dichlorophenyl)-isoxazole group linked to a 1,3-thiazole ring, has been identified as a specific and competitive antagonist of the adenosine A3 receptor (A3R), with a potency of less than 1 µM. biorxiv.org Mutagenesis studies, in conjunction with molecular dynamics simulations, have been instrumental in identifying the key residues within the A3R orthosteric binding site that are crucial for the interaction with K18. biorxiv.org

The broader category of thiazole and thiadiazole derivatives has produced compounds that are both potent and selective antagonists for adenosine A1 and A3 receptors. acs.orgresearchgate.net For instance, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) is a potent adenosine A1 receptor antagonist with a Ki value of 7 nM, whereas N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417) is an A3 receptor antagonist with a Ki value of 82 nM. acs.orgresearchgate.net

Furthermore, thiazole derivatives have been examined as modulators of glutamate (B1630785) receptors. Derivatives of thiazole-4-carboxamide (B1297466) have been identified as potent antagonists of the metabotropic glutamate receptor 5a (mGluR5a), with one of the most active compounds in this series exhibiting a Ki value of 18 nM. mdpi.com These discoveries underscore the versatility of the isothiazole and related thiazole scaffolds in the development of compounds that can target a diverse array of G protein-coupled receptors.

Table 4: Receptor Binding and Antagonism by Isothiazole and Thiazole Derivatives

Synergistic Effects and Combination Therapies in Biological Research

A highly promising avenue of research for isothiazole derivatives lies in their application in combination therapies, where they have the potential to enhance the efficacy of established drugs. This synergistic approach could allow for lower doses of chemotherapeutic agents, which in turn would reduce their associated toxic side effects.

Research has demonstrated that certain isothiazole derivatives can potentiate the effects of the anticancer drug cisplatin (B142131). kaust.edu.saresearchgate.net Specifically, morpholinium and 4-methylpiperazinium salts of 4,5-dichloro isothiazol-3-carboxylate have been studied as adjuvants in combination with cisplatin for the treatment of neuroepithelial tumors. kaust.edu.saresearchgate.net While these isothiazole derivatives exhibited minimal to no cytotoxic effects on their own, they significantly augmented the antiproliferative activity of cisplatin against C6 glioma cells. kaust.edu.sa For instance, the addition of 5 µg/ml of the 4-methylpiperazinium salt to a concentration of cisplatin that was otherwise non-toxic resulted in up to 18% cell death. kaust.edu.sa Quantum chemical modeling studies have suggested that this synergy may be due to the formation of conjugates between the isothiazole derivative and cisplatin, which then alters the interaction of the drug with its DNA target. researchgate.net

In a separate study, the thiopyrano[2,3-d]thiazole derivative LES-6400 was found to have a synergistic effect when combined with the HER2-targeted antibody trastuzumab in AGS gastric cancer cells. nih.gov The combination of LES-6400 at a concentration of 1 µM and trastuzumab at 10 µg/mL yielded a combination index (CI) of 0.77, which is indicative of a strong synergistic interaction. nih.gov This combination therapy was substantially more effective at reducing the survival fraction of cancer cells than either agent administered alone. nih.gov

The principle of utilizing heterocyclic compounds to amplify the efficacy of existing drugs has also been shown with 1,3,4-thiadiazole (B1197879) derivatives, which exhibited synergistic effects with the antifungal agent amphotericin B in combating Candida species. nih.govresearchgate.net

Table 5: Synergistic Effects of Isothiazole and Thiazole Derivatives in Combination Therapies

Computational and Theoretical Investigations in Isothiazol 4 Ylmethanol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Isothiazol-4-ylmethanol. nrel.govaspbs.com DFT methods are used to solve the electronic structure of molecules, providing a balance between computational cost and accuracy. nrel.gov These calculations can determine the optimized three-dimensional geometry of the molecule, its vibrational frequencies, and a host of electronic properties. ijsrst.comresearchgate.net

Detailed research findings from DFT calculations on this compound would reveal key reactivity indicators. The distribution of electron density, for instance, highlights the nucleophilic and electrophilic regions of the molecule. The isothiazole (B42339) ring, with its nitrogen and sulfur heteroatoms, and the hydroxyl group of the methanol (B129727) substituent are key sites for reactivity. The calculated energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Other calculated parameters, such as the Mulliken atomic charges, provide a quantitative measure of the partial charge on each atom, further clarifying the molecule's reactive sites. ijsrst.com The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying areas prone to electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for this compound (Note: The following data is illustrative of typical results from a DFT calculation at the B3LYP/6-311G(d,p) level of theory and is intended for demonstrative purposes.)

PropertyCalculated ValueSignificance
Total Energy (Hartree)-715.432Thermodynamic stability of the molecule.
HOMO Energy (eV)-6.89Indicates electron-donating capability.
LUMO Energy (eV)-0.75Indicates electron-accepting capability.
HOMO-LUMO Gap (eV)6.14Relates to chemical reactivity and kinetic stability.
Dipole Moment (Debye)2.51Measures the overall polarity of the molecule.

Molecular Docking Studies for Ligand-Target Protein Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. smolecule.com For this compound, docking studies are essential for exploring its potential as a therapeutic agent by identifying its likely biological targets and evaluating its binding affinity. japsonline.com This method is widely used in drug discovery to screen virtual libraries of compounds against specific proteins, such as enzymes or receptors, involved in disease pathways. nih.gov

In a typical docking study involving this compound, the compound would be computationally placed into the active site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. This score estimates the binding free energy, with lower (more negative) values indicating a more favorable interaction.

The analysis of the best-scoring pose reveals the specific non-covalent interactions responsible for binding. For this compound, the hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues like serine, threonine, or aspartic acid in a protein's active site. The isothiazole ring can participate in hydrophobic or pi-stacking interactions with aromatic residues such as phenylalanine or tyrosine.

Table 2: Illustrative Molecular Docking Results for this compound Against a Kinase Target (Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking experiment.)

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interaction
Epidermal Growth Factor Receptor (EGFR) Kinase-7.2LYS745, ASP855Hydrogen Bond with -CH₂OH group
LEU718, VAL726Hydrophobic interaction with isothiazole ring

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govustc.edu.cn For this compound, MD simulations are crucial for assessing the stability of its complex with a biological target, as predicted by docking studies. researchgate.net

An MD simulation begins with the docked complex of this compound and its target protein submerged in a simulated physiological environment (e.g., a box of water molecules and ions). The forces on every atom are calculated, and the system is allowed to evolve over a set period, typically nanoseconds to microseconds. nih.gov

The resulting trajectory provides a wealth of information. A key metric is the Root Mean Square Deviation (RMSD) of the ligand's position relative to its initial docked pose. A stable, low-fluctuation RMSD value over the course of the simulation suggests that the ligand remains tightly bound in the active site. Conversely, a large and increasing RMSD may indicate that the ligand is unstable and likely to dissociate. MD simulations also allow for the calculation of binding free energies using more rigorous methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone.

Table 3: Example MD Simulation Data for this compound-Protein Complex (Note: This data is a simplified, hypothetical representation of MD simulation results for a 100 ns simulation.)

Simulation Time (ns)Ligand RMSD (Å)Interpretation
0-20Rises from 0 to 1.5Initial equilibration of the ligand in the binding pocket.
20-100Stable fluctuation between 1.5 - 2.0Indicates a stable binding pose has been achieved and maintained.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Discovery Research

For any compound being considered for pharmaceutical development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are as critical as its biological activity. In silico ADME prediction tools allow for the early assessment of a compound's drug-likeness, helping to identify potential liabilities before committing resources to synthesis and testing. nih.govbiotechnologia-journal.orgnih.gov

For this compound, various computational models can predict key physicochemical and pharmacokinetic parameters. These predictions are often based on the compound's structure and are benchmarked against large datasets of known drugs. eijppr.com Important rules, such as Lipinski's Rule of Five, are used to evaluate oral bioavailability. nih.gov This rule states that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP (a measure of lipophilicity) value less than 5. nih.gov

Other predicted properties include aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity. researchgate.net These predictions help researchers decide whether to advance this compound or its derivatives in the drug discovery pipeline.

Table 4: Predicted ADME Properties for this compound (Note: This data is illustrative and represents typical output from in silico ADME prediction software like SwissADME or pkCSM.)

ADME ParameterPredicted ValueDrug-Likeness Implication
Molecular Weight (g/mol)115.14Favorable (Lipinski's Rule: <500)
Hydrogen Bond Donors1Favorable (Lipinski's Rule: ≤5)
Hydrogen Bond Acceptors2Favorable (Lipinski's Rule: ≤10)
LogP (Lipophilicity)0.85Favorable (Lipinski's Rule: <5)
Aqueous Solubility (LogS)-1.5Moderately soluble
Blood-Brain Barrier PermeationNoLikely does not cross into the central nervous system.

Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient, Quantum Theory of Atoms In Molecules, Electron Localization Function)

A deep understanding of the non-covalent interactions (NCIs) within a molecule and between a molecule and its environment is critical for explaining its structure, stability, and binding behavior. nih.gov NCI analysis methods provide a way to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. scispace.com

One popular method is the Reduced Density Gradient (RDG) analysis. rsc.org This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density, different types of interactions can be identified. Large, negative values of the density multiplied by the sign of the second eigenvalue of the Hessian of the electron density indicate strong, attractive interactions like hydrogen bonds. Values near zero signify weak van der Waals interactions, while large, positive values indicate repulsive steric clashes.

For this compound, NCI analysis could be used to visualize the intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the isothiazole ring. When docked into a protein, it can map the full spectrum of interactions—hydrogen bonds, halogen bonds (if substituted), and van der Waals contacts—that stabilize the binding pose. This provides a more detailed and intuitive picture than simple distance measurements.

Table 5: Types of Non-Covalent Interactions in this compound Systems Identifiable by NCI Analysis (Note: This table is a conceptual summary of interactions that could be studied.)

Interaction TypeLocationSignificance
Intramolecular Hydrogen BondBetween the -OH group and the isothiazole NitrogenInfluences the molecule's preferred conformation.
Intermolecular Hydrogen Bond-OH group interacting with a protein residue or solventKey for binding affinity and solubility.
Van der Waals InteractionsAcross the surface of the isothiazole ringContributes to overall binding stability in a hydrophobic pocket.
Steric RepulsionWhere atoms are in close, unfavorable contactDefines the steric limits of the binding pocket.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. mit.edu For this compound, these methods can be used to predict its reactivity and guide the design of synthetic routes or understand its metabolic degradation pathways.

To study a reaction mechanism, researchers map out the potential energy surface (PES) that connects reactants to products. mdpi.com Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path for a reaction and locate the transition state structure—the highest energy point along this path. numberanalytics.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

An example of a reaction that could be studied for this compound is the oxidation of its primary alcohol group to an aldehyde (Isothiazole-4-carbaldehyde) or a carboxylic acid (Isothiazole-4-carboxylic acid). Computational analysis could compare different reaction pathways, for example, using different oxidizing agents. The calculations would provide the geometries of the transition states and the activation energies, helping to predict which reaction conditions would be most favorable. This approach is invaluable for optimizing synthetic procedures and understanding potential metabolic transformations. sciforum.net

Table 6: Hypothetical Energy Profile for the Oxidation of this compound to Isothiazole-4-carbaldehyde (B1600288) (Note: The energy values are illustrative and represent a typical reaction profile calculated by DFT.)

Reaction SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + Oxidant)0.0Starting point of the reaction.
Transition State+25.5The energy barrier for the reaction.
Products (Isothiazole-4-carbaldehyde + Reduced Oxidant)-15.2The final, more stable products.

Advanced Spectroscopic and Characterization Techniques in Isothiazol 4 Ylmethanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Isothiazol-4-ylmethanol. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to assemble a complete structural picture.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect distinct signals for the two aromatic protons on the isothiazole (B42339) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals corresponding to the three carbon atoms of the isothiazole ring and the one carbon of the methylene group.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduscribd.com It helps establish the connectivity between adjacent protons in the molecule's framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.eduscribd.comresearchgate.net It is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). princeton.eduscribd.comresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu It provides critical information about the molecule's conformation and stereochemistry.

Research on this compound has utilized this full suite of NMR techniques to confirm its structure. tu-darmstadt.de

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Technique Predicted Chemical Shift (ppm) Multiplicity
H (Ring) ¹H NMR 8.5 - 9.0 Singlet
H (Ring) ¹H NMR 7.0 - 7.5 Singlet
CH₂ ¹H NMR ~4.7 Singlet/Doublet
OH ¹H NMR Variable (2.0-5.0) Broad Singlet
C (Ring, adjacent to S) ¹³C NMR 150 - 160
C (Ring, adjacent to N) ¹³C NMR 145 - 155
C (Ring, with CH₂OH) ¹³C NMR 120 - 130

Note: Predicted values are based on general principles and data from similar heterocyclic structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under electron impact. utdallas.edu Studies on various isothiazoles have shown that the position of substituents on the ring can be determined from their mass spectra. rsc.org

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass of a compound with extremely high accuracy (typically to within 0.001 mass units). tuwien.atsciex.com This allows for the determination of the precise elemental composition of this compound from its monoisotopic mass. The experimentally determined mass can be compared to the calculated exact mass to confirm the molecular formula, C₄H₅NOS. ehu.es

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₄H₅NOS uni.lu
Molecular Weight 115.16 g/mol nih.gov
Exact Mass 115.009186 Da uni.lu
Predicted [M+H]⁺ m/z 116.01646 uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. utdallas.edusavemyexams.com It is a rapid and effective method for identifying the functional groups present in a compound. utdallas.edu The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

A broad band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group.

Bands in the 3100-3000 cm⁻¹ region from the C-H stretching of the aromatic isothiazole ring.

Absorptions around 2900 cm⁻¹ corresponding to the C-H stretching of the methylene (-CH₂) group.

Peaks in the 1650-1450 cm⁻¹ region, which are typical for C=C and C=N bond stretching within the heterocyclic ring.

A strong band in the 1260-1000 cm⁻¹ range due to the C-O stretching of the primary alcohol.

Table 3: Characteristic IR Absorption Frequencies for this compound

Bond Functional Group Characteristic Frequency Range (cm⁻¹) Intensity
O-H Stretch Alcohol 3600 - 3200 Strong, Broad
C-H Stretch Aromatic Ring 3100 - 3000 Medium
C-H Stretch Methylene (CH₂) 2960 - 2850 Medium
C=N Stretch Isothiazole Ring 1650 - 1550 Medium-Variable
C=C Stretch Isothiazole Ring 1600 - 1450 Medium-Variable

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed.

In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a gradient mixture of water (or an aqueous buffer) and a more nonpolar organic solvent like acetonitrile. nih.govpjoes.com As the mobile phase composition changes, compounds elute from the column based on their relative polarity.

Coupling HPLC with a Diode Array Detector (DAD) provides an additional layer of analytical power. scielo.brchemisgroup.us The DAD acquires a full UV-Vis spectrum for the analyte as it elutes from the column. This is useful for:

Peak Identification: Comparing the retention time and the UV-Vis spectrum of the sample peak with that of a known standard of this compound.

Purity Assessment: The "peak purity" function can be used to check if a single chromatographic peak consists of a single component or co-eluting impurities. If the UV-Vis spectra are identical across the entire peak, it indicates high purity. jfda-online.com

This HPLC-DAD method is essential in research for monitoring reaction progress, isolating the final product, and verifying its purity before subsequent experiments. scirp.org

Table 4: List of Compounds

Compound Name
This compound
Acetonitrile
(4-Bromoisothiazol-3-yl)methanol
Isothiazole

Emerging Research Directions and Future Perspectives in Isothiazol 4 Ylmethanol Chemistry

Development of Novel Synthetic Strategies with Enhanced Atom Economy and Selectivity

The synthesis of isothiazoles and their derivatives, including isothiazol-4-ylmethanol, is a dynamic area of research focused on improving efficiency and sustainability. rsc.org Traditional methods are being supplemented and replaced by innovative strategies that offer greater atom economy, selectivity, and access to a wider range of functionalized molecules.

Recent advancements have seen the rise of metal-catalyzed reactions for the construction of the isothiazole (B42339) ring. rsc.orgsci-hub.se For instance, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides a direct route to isothiazole rings. rsc.org Another notable method involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. rsc.org Copper-catalyzed reactions have also emerged as a powerful tool, enabling the cascade formation of C–C and N–S bonds to produce enantioenriched isothiazoles. sci-hub.se These metal-catalyzed approaches often allow for the synthesis of densely functionalized isothiazoles under milder conditions. sci-hub.se

In addition to metal catalysis, there is a growing emphasis on developing chromatography-free and atom-economical protocols. nih.govrsc.org One such strategy utilizes ring-opening metathesis polymerization (ROMP) for the synthesis of tricyclic sultams, which can be precursors to isothiazole derivatives. nih.govrsc.org This method allows for the convenient isolation of products and the recovery of starting materials, aligning with the principles of green chemistry. nih.govrsc.org Furthermore, one-pot syntheses are being developed to increase efficiency and reduce waste. For example, a one-pot synthesis of isothiazolinones from α-keto-N-acylsulfoximines has been reported to have high atom economy. organic-chemistry.org

The development of these novel synthetic strategies is crucial for expanding the chemical space of isothiazole-containing compounds and facilitating their application in various scientific fields. arkat-usa.org

Rational Design and Synthesis of Next-Generation this compound Analogs for Specific Biological Targets

The isothiazole scaffold is a versatile pharmacophore found in numerous biologically active compounds. mdpi.comresearchgate.net The rational design and synthesis of new this compound analogs are aimed at developing next-generation therapeutics with enhanced potency and selectivity for specific biological targets. nih.govnih.gov

A key strategy in this area is the modification of the isothiazole core and its substituents to optimize interactions with target proteins. nih.gov For example, in the development of dual-target ligands for dopamine (B1211576) D3 and μ-opioid receptors, the isothiazole moiety, inspired by the antipsychotic drug perospirone, was incorporated to explore new chemical space. nih.gov This approach involves structure-based molecular modeling to guide the design of molecules with desired pharmacological profiles. nih.gov

The synthesis of these rationally designed analogs often employs the advanced synthetic methods discussed in the previous section, including cross-coupling reactions and direct C–H activation, to introduce diverse functional groups. sci-hub.se The ability to create a large library of analogs is essential for establishing structure-activity relationships (SAR) and identifying lead compounds for further development. nih.gov For instance, a series of thiazole (B1198619) derivatives were synthesized and evaluated for their anticancer activity, leading to the identification of a promising compound whose mechanism of action was further investigated. capes.gov.brnih.gov

The ultimate goal is to create highly targeted therapies with improved efficacy and reduced side effects. accscience.com This involves a deep understanding of the biological targets and the application of sophisticated molecular design principles.

In-depth Elucidation of Complex Biological Pathways and Mechanisms of Action

Understanding the intricate biological pathways and mechanisms of action of isothiazole-containing compounds is fundamental to their development as therapeutic agents. nih.gov Research in this area is focused on identifying the specific molecular targets and cellular processes that are modulated by these compounds.

The biological effects of isothiazole derivatives are diverse. Some have been shown to inhibit key enzymes involved in cellular processes like DNA replication. Others can induce apoptosis (programmed cell death) in cancer cells or act as antioxidants. The sulfur and nitrogen atoms within the isothiazole ring are capable of forming hydrogen bonds and coordinating with metal ions, which can significantly influence their biological activity.

For example, studies on thiazole derivatives have revealed their ability to induce apoptosis and disrupt tubulin assembly in cancer cells. nih.gov They have also been found to inhibit important signaling pathways such as NFkB/mTOR/PI3K/AkT. nih.gov In the context of antimicrobial activity, isothiazole compounds have been shown to disrupt microbial cell membranes and inhibit essential metabolic pathways in pathogens like Staphylococcus aureus and Candida albicans.

Elucidating these mechanisms often involves a combination of in vitro assays, molecular docking studies, and other biochemical techniques to pinpoint the direct molecular interactions. smolecule.com A deeper understanding of these pathways will enable the more effective and safer use of this compound and its analogs in medicine.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of isothiazole-based therapeutics is no exception. accscience.comacs.orgnih.gov These computational tools are being employed to accelerate various stages of the drug discovery pipeline, from target identification to lead optimization. nih.gov

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. accscience.com For instance, quantitative structure-activity relationship (QSAR) models can be developed using machine learning to predict the biological activity of novel isothiazole derivatives based on their chemical features. nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and selectivity, saving time and resources. nih.gov

Generative AI models are also being used for de novo drug design, creating entirely new molecular structures with desired properties. accscience.com These models can be trained on existing libraries of active compounds to generate novel isothiazole analogs that are optimized for specific biological targets. accscience.com

Furthermore, AI can assist in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, which is a critical step in preclinical development. nih.gov While the application of AI in this compound-specific drug discovery is still emerging, the broader trends in computer-aided drug design suggest a significant future impact. acs.org

Exploration of New Applications in Materials Science, Catalysis, and Chemical Biology

Beyond their well-established roles in medicine and agriculture, isothiazole derivatives are finding new applications in materials science, catalysis, and chemical biology. medwinpublishers.com The unique electronic and structural properties of the isothiazole ring make it an attractive building block for novel functional materials. medwinpublishers.com

In materials science , isothiazoles are being investigated for their potential use in the development of organic electronic materials. ambeed.com The heterocyclic system of isothiazoles can be incorporated into polymers and other materials to create interesting electronic and mechanical properties. medwinpublishers.com For example, they are used in the formulation of ink-jet inks and dyes. medwinpublishers.com

In the field of catalysis , metal complexes of isothiazoles are showing promise as catalysts for organic reactions, including cross-coupling reactions. thieme-connect.com The ability to perform these reactions in environmentally friendly solvents like water is a significant advantage. thieme-connect.com

In chemical biology , isothiazole derivatives are being developed as molecular probes and tools to study biological processes. Their ability to interact with specific biological targets allows them to be used to investigate the function of proteins and other biomolecules. sci-hub.se The development of novel heterocyclic architectures based on the isothiazole scaffold is opening up new avenues for research in this area. sci-hub.se

Addressing Challenges in Translation from Bench to Advanced Preclinical Research

Despite the promising research into this compound and its derivatives, there are several challenges that need to be addressed to translate these findings from the laboratory to advanced preclinical and eventually clinical development.

A major hurdle is ensuring the selectivity and specificity of new drug candidates to minimize off-target effects. nih.gov While a compound may show high potency against a particular target in vitro, it may interact with other proteins in a complex biological system, leading to unwanted side effects.

The physicochemical properties of the compounds, such as solubility and stability, are also critical for their successful development. Poor solubility can hinder absorption and distribution in the body, while instability can lead to a short shelf-life or the formation of inactive or toxic degradation products.

Predicting human toxicity based on animal models is another significant challenge. accscience.com AI and ML models are being developed to bridge the gap between animal and human physiology to better predict potential toxicities. accscience.com

Finally, the scalability of synthesis is a practical consideration. A synthetic route that is feasible on a small laboratory scale may not be practical or cost-effective for large-scale production. nih.govrsc.org The development of efficient, atom-economical, and scalable synthetic methods is therefore crucial for the successful translation of isothiazole-based compounds to the market. nih.govrsc.org

Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, medicinal chemistry, biology, and computational science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Isothiazol-4-ylmethanol, and how can reaction conditions be optimized?

  • Synthesis Protocol :

  • Core reaction : Cyclization of thioamide precursors with α,β-unsaturated aldehydes under acidic conditions.
  • Key reagents : Chloroacetaldehyde derivatives, thiourea, and catalytic sulfuric acid.
  • Optimization : Adjust pH (4.5–5.5) to minimize byproduct formation; use anhydrous solvents (e.g., THF) to enhance yield. Reaction temperature should be maintained at 60–70°C for 6–8 hours .
    • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity using HPLC (>95% purity threshold) .

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

  • Analytical Techniques :

Method Key Data Reference
X-ray Crystallography Bond lengths (C–S: 1.68–1.72 Å), dihedral angles (N–C–O: 112°)
NMR (¹H/¹³C)δ 4.50 ppm (CH₂OH), δ 145 ppm (isothiazole C-4)
FT-IR O–H stretch (3300–3500 cm⁻¹), C=N (1620 cm⁻¹)
  • Best Practices : Use deuterated DMSO for NMR to prevent hydroxyl proton exchange; calibrate instruments with certified reference compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
    • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution immediately .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Software : Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Parameters : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The C-5 position exhibits higher electrophilicity (HOMO: −6.2 eV) .
    • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 8 μM vs. 25 μM in S. aureus assays).

  • Root Cause : Variability in bacterial strain susceptibility, solvent effects (DMSO vs. aqueous buffer), or incubation time .
  • Resolution : Standardize assays using CLSI guidelines; include positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Experimental Design :

  • Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves C-5 arylation selectivity (>90%) .
  • Solvent Effects : Use toluene/water biphasic systems to enhance coupling efficiency (yield: 82% vs. 65% in DMF) .
    • Mechanistic Insight : DFT simulations suggest lower transition-state energy for C-5 due to steric hindrance at C-2 .

Methodological Guidelines

Q. How should researchers document synthetic procedures and spectral data for reproducibility?

  • Checklist :

  • Synthesis : Report exact stoichiometry, solvent purity, and inert atmosphere conditions (e.g., N₂ vs. Ar) .
  • Characterization : Provide raw spectral data (e.g., NMR integration values, HRMS m/z) in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

  • Analysis Framework :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Error Handling : Calculate 95% confidence intervals for IC₅₀ values; exclude outliers via Grubbs’ test .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.